(Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the piperidine derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental regulations are met, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. Researchers may explore its efficacy and safety in treating various diseases, leveraging its unique chemical properties to design effective treatments.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications could extend to fields like electronics, photonics, and materials science.
Mechanism of Action
The mechanism of action of (Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-3-(thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one include other molecules with thiophene, oxadiazole, and piperidine rings. Examples might include:
- (Z)-3-(thiophen-2-yl)-1-(3-(pyridin-2-yl)piperidin-1-yl)prop-2-en-1-one
- (Z)-3-(thiophen-2-yl)-1-(3-(4-methylpiperidin-1-yl)prop-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-6-2-3-9-19(16)22-23-20(27-24-22)14-17-7-4-12-25(15-17)21(26)11-10-18-8-5-13-28-18/h2-3,5-6,8-11,13,17H,4,7,12,14-15H2,1H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAQEIBZAHFVSS-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)/C=C\C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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